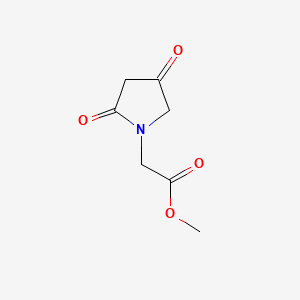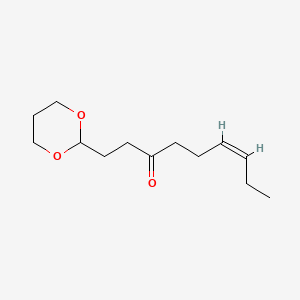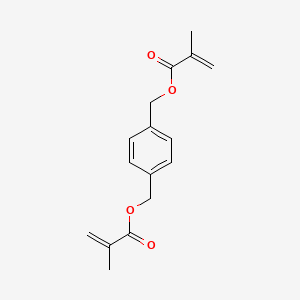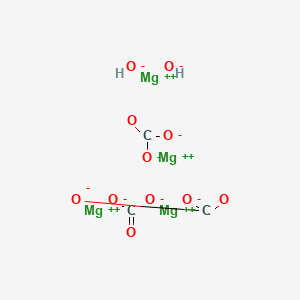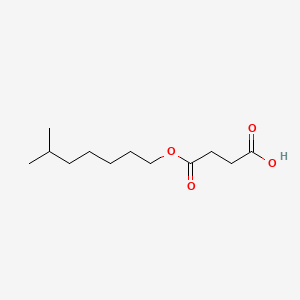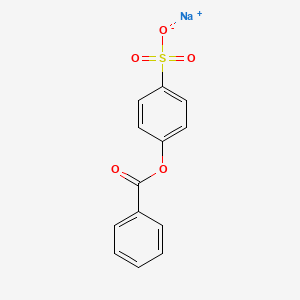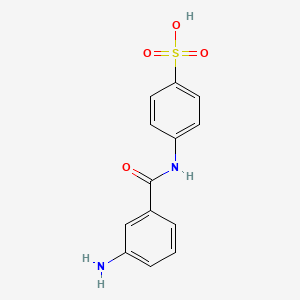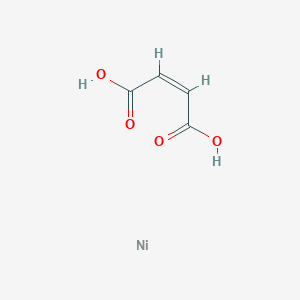
Nickel(II) fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) fumarate is a coordination compound consisting of nickel(II) ions and fumarate anions Fumarate is the conjugate base of fumaric acid, a naturally occurring organic acid found in many plants and animals
Synthetic Routes and Reaction Conditions:
Direct Reaction: this compound can be synthesized by reacting nickel(II) chloride with fumaric acid in an aqueous solution. The reaction is typically carried out at room temperature and requires constant stirring to ensure complete mixing.
Precipitation Method: Another method involves the precipitation of this compound from a solution containing nickel(II) ions and fumarate ions. The solution is slowly evaporated to allow the formation of crystals.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the desired compound with minimal impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form nickel(III) fumarate or other oxidized products.
Reduction: Reduction reactions can convert this compound to nickel(I) fumarate or elemental nickel.
Substitution: Substitution reactions involve the replacement of the nickel(II) ion with other metal ions, leading to the formation of mixed-metal fumarates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various metal salts can be used as substitutes, depending on the desired product.
Major Products Formed:
Oxidation: Nickel(III) fumarate, nickel oxides.
Reduction: Nickel(I) fumarate, elemental nickel.
Substitution: Mixed-metal fumarates, such as nickel-cobalt fumarate.
Aplicaciones Científicas De Investigación
Nickel(II) fumarate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and metal ion transport.
Medicine: this compound is investigated for its therapeutic properties, such as its use in cancer treatment and as an anti-inflammatory agent.
Industry: It is utilized in the production of pigments, coatings, and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
Nickel(II) fumarate is compared with other similar compounds, such as cobalt(II) fumarate and copper(II) fumarate. These compounds share similar structures but differ in their metal centers, leading to variations in their chemical and biological properties. This compound is unique in its ability to catalyze specific reactions and its potential therapeutic applications.
Comparación Con Compuestos Similares
Cobalt(II) fumarate
Copper(II) fumarate
Iron(II) fumarate
Manganese(II) fumarate
Propiedades
Número CAS |
6283-67-6 |
|---|---|
Fórmula molecular |
C4H4NiO4 |
Peso molecular |
174.77 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;nickel |
InChI |
InChI=1S/C4H4O4.Ni/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |
Clave InChI |
BHIJGQUZXXURRH-ODZAUARKSA-N |
SMILES isomérico |
C(=C\C(=O)O)\C(=O)O.[Ni] |
SMILES canónico |
C(=CC(=O)O)C(=O)O.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



